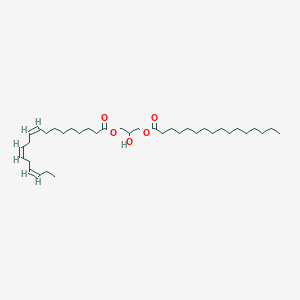

1-Palmitoyl-3-Linolenoyl-rac-glycerol

Übersicht

Beschreibung

1-Palmitoyl-3-Linolenoyl-rac-Glycerol ist eine Diacylglycerolverbindung, die Palmitinsäure und α-Linolensäure an den sn-1- bzw. sn-3-Positionen enthält . Diese Verbindung findet sich natürlich in der Schale und dem Fruchtfleisch unreifer Zwerg-Cavendish-Bananen . Es hat eine Summenformel von C37H66O5 und ein Molekulargewicht von 590,92 g/mol .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch Veresterungsreaktionen von Palmitinsäure und α-Linolensäure mit Glycerin synthetisiert werden. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus natürlichen Quellen wie unreifen Zwerg-Cavendish-Bananen. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie Säulenchromatographie, um die gewünschte Verbindung zu isolieren .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Epoxide oder hydroxylierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Doppelbindungen in der α-Linolensäureeinheit in Einfachbindungen umwandeln und so gesättigte Derivate bilden.

Substitution: Die Hydroxylgruppen im Glycerin-Rückgrat können Substitutionsreaktionen mit verschiedenen Acylgruppen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Osmiumtetroxid (OsO4).

Reduktion: Hydrierungsreaktionen unter Verwendung von Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) sind typisch.

Substitution: Acylchloride oder Anhydride werden in Gegenwart einer Base wie Pyridin verwendet.

Hauptprodukte:

Oxidation: Epoxide und hydroxylierte Derivate.

Reduktion: Gesättigte Diacylglycerine.

Substitution: Verschiedene acylierte Glycerinderivate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-3-Linolenoyl-rac-glycerol can be synthesized through esterification reactions involving palmitic acid and α-linolenic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as unripe Dwarf Cavendish bananas. The extraction process includes solvent extraction followed by purification steps like column chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Side Reactions and Mitigation Strategies

PLAG synthesis highlights challenges relevant to PLnAG:

Table 2: Common By-Products and Solutions

Functional Modifications

PLAG’s acetyl group enables unique reactivity, which may extend to PLnAG:

-

Hydrolysis : The sn-3 acetyl group is labile under basic conditions, forming 1-palmitoyl-2-linoleoyl glycerol .

-

Micelle Formation : Acetylated diacylglycerols self-assemble into micelles in aqueous media, enhancing bioavailability .

-

Enzymatic Processing : Lipases (e.g., pancreatic lipase) hydrolyze acyl chains, releasing free fatty acids .

Table 3: Reactivity of Acetyl Group in PLAG/PLnAG

Challenges in Linolenoyl Incorporation

Substituting linoleic acid with linolenic acid introduces complexities:

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects

PLAG has been studied for its immunomodulatory properties, particularly in the context of inflammatory diseases. Research indicates that PLAG can modulate immune responses by affecting cytokine production and immune cell activity.

- Study Findings : In a randomized double-blind placebo-controlled trial, PLAG supplementation was shown to reduce the production of pro-inflammatory cytokines IL-4 and IL-6 in healthy adults. This suggests that PLAG may inhibit excessive immune activity associated with atopic and autoimmune disorders .

- Case Study : A study involving a chemically induced model of atopic dermatitis (AD) demonstrated that PLAG significantly improved skin lesions and reduced eosinophil and mast cell counts, indicating its potential as a treatment for chronic inflammatory skin conditions .

Therapeutic Applications in Arthritis

PLAG has shown promise in the treatment of rheumatoid arthritis (RA). Its mechanism involves the modulation of neutrophil infiltration and cytokine regulation.

- Mechanism of Action : Research indicates that PLAG decreases neutrophil migration by regulating STAT3 signaling pathways, which are crucial for inflammatory responses in RA .

- Effectiveness : In a collagen-induced arthritis mouse model, PLAG treatment led to a significant reduction in IL-6 levels in the synovium, comparable to traditional RA therapies like methotrexate .

Hematopoietic Stem Cell Proliferation

PLAG has been identified as an effective agent for stimulating hematopoiesis, which is the process of blood cell formation.

- Research Insights : Studies have shown that PLAG can enhance the proliferation of hematopoietic stem cells (HSCs) and bone marrow stromal cells in vitro. This property positions PLAG as a potential therapeutic agent for conditions requiring enhanced blood cell production .

Synthesis and Purification Methods

The synthesis of PLAG involves a multi-step chemical process that ensures high purity and yield.

- Synthesis Process : The compound is synthesized from 1-palmitoyl-rac-glycerol through acetylation reactions involving acetic anhydride or acetyl chloride, followed by reactions with linoleic acid derivatives .

- Purification Techniques : Recent advancements have focused on synthesizing PLAG without extensive column purification, thereby improving efficiency for large-scale production .

Comparative Efficacy Studies

PLAG's efficacy has been compared with other therapeutic agents to evaluate its potential benefits.

- Efficacy Against Traditional Treatments : In studies comparing PLAG with commercial therapeutics for conditions like AD and RA, PLAG demonstrated comparable or superior effects in reducing symptoms and inflammatory markers .

Data Table: Summary of Research Findings on PLAG

Wirkmechanismus

The mechanism of action of 1-Palmitoyl-3-Linolenoyl-rac-glycerol involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and exert antioxidant effects by scavenging free radicals .

Vergleich Mit ähnlichen Verbindungen

1-Palmitoyl-2-Linolenoyl-rac-glycerol: Similar structure but with the linolenic acid at the sn-2 position.

1-Stearoyl-3-Linolenoyl-rac-glycerol: Contains stearic acid instead of palmitic acid.

1-Palmitoyl-3-Oleoyl-rac-glycerol: Contains oleic acid instead of linolenic acid.

Uniqueness: 1-Palmitoyl-3-Linolenoyl-rac-glycerol is unique due to its specific combination of palmitic acid and α-linolenic acid, which imparts distinct physicochemical properties and biological activities. Its presence in natural sources like bananas also adds to its uniqueness .

Biologische Aktivität

1-Palmitoyl-3-linolenoyl-rac-glycerol (PLAG) is a synthetic compound derived from glycerol, palmitic acid, and linolenic acid, and is structurally similar to naturally occurring monoacylglycerols found in various biological sources, including the antlers of sika deer. This compound has garnered attention due to its diverse biological activities, particularly in modulating immune responses and inflammation.

PLAG exhibits its biological effects primarily through modulation of immune cell activity and inflammatory processes. Research has highlighted several mechanisms through which PLAG operates:

- Neutrophil Recruitment and Inflammation : PLAG has been shown to effectively reduce neutrophil infiltration in various inflammatory models. For instance, in a study involving lipopolysaccharide (LPS)-induced acute lung injury (ALI), PLAG administration resulted in decreased neutrophil accumulation and reduced levels of inflammatory cytokines such as macrophage inflammatory protein (MIP)-2 .

- Cytokine Modulation : PLAG influences the production of key cytokines involved in immune regulation. In clinical trials, supplementation with PLAG led to significant reductions in interleukin (IL)-4 and IL-6 production by peripheral blood mononuclear cells (PBMC) compared to controls, indicating its potential as an immunomodulatory agent .

- Regulation of Th1/Th2 Balance : PLAG has been identified as a modulator of the Th1/Th2 immune response balance. It inhibits IL-4 production in a dose-dependent manner, which is crucial for managing hypersensitivity-related diseases such as atopic dermatitis .

1. Acute Gouty Inflammation

In a study on gouty inflammation in BALB/c mice, PLAG demonstrated significant attenuation of neutrophil infiltration into MSU-induced lesions. The treatment resulted in reduced expression of CXCL8, a major neutrophil chemoattractant, providing evidence for its therapeutic potential in managing gout-related inflammation .

2. Acute Lung Injury

PLAG was evaluated for its therapeutic efficacy in an ALI model induced by LPS. The results showed that PLAG not only reduced neutrophil recruitment but also improved endothelial permeability and decreased inflammatory chemokine production, suggesting its role in resolving acute inflammation .

3. Atopic Dermatitis

In a mouse model of atopic dermatitis induced by 2,4-dinitrochlorobenzene (DNCB), treatment with PLAG significantly improved skin lesions and modulated immune responses characterized by decreased infiltration of eosinophils and monocytes. Compared to abrocitinib, a known treatment for severe AD, PLAG exhibited comparable efficacy but with a potentially safer profile .

Comparative Efficacy Table

Eigenschaften

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35,38H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5-,13-11-,18-17- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAYLXFSVQLRHH-SVNQLWEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.